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molecular formula C8H20N.HO<br>C8H21NO B147483 Tetraethylammonium hydroxide CAS No. 77-98-5

Tetraethylammonium hydroxide

Cat. No. B147483
M. Wt: 147.26 g/mol
InChI Key: LRGJRHZIDJQFCL-UHFFFAOYSA-M
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Patent
US08877825B2

Procedure details

Into an eggplant-shaped flask, an aqueous tetraethylammonium hydroxide solution (1 mol) was charged, and while it was cooled to maintain room temperature, acetic acid (1 mol) was added to obtain tetraethylammonium acetate. Then, ethylene glycol was added as a solvent so that it became a predetermined concentration, and by means of an evaporator, water was distilled off to obtain a solution comprising 50% of tetraethylammonium acetate and 50% of ethylene glycol.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
tetraethylammonium acetate

Identifiers

REACTION_CXSMILES
[OH-].[CH2:2]([N+:4]([CH2:9][CH3:10])([CH2:7][CH3:8])[CH2:5][CH3:6])[CH3:3].[C:11]([OH:14])(=[O:13])[CH3:12]>>[C:11]([O-:14])(=[O:13])[CH3:12].[CH2:2]([N+:4]([CH2:9][CH3:10])([CH2:7][CH3:8])[CH2:5][CH3:6])[CH3:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while it was cooled

Outcomes

Product
Name
tetraethylammonium acetate
Type
product
Smiles
C(C)(=O)[O-].C(C)[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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